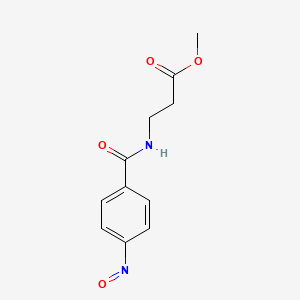
3-(4-Nitrosobenzamido)propanoic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrosobenzamido)propanoic Acid Methyl Ester is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is an intermediate in the synthesis of various related compounds, including Balsalazide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrosobenzamido)propanoic Acid Methyl Ester typically involves the reaction of 4-nitrosobenzoyl chloride with methyl 3-aminopropanoate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Nitrosobenzamido)propanoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products Formed
Oxidation: 3-(4-Nitrobenzamido)propanoic Acid Methyl Ester.
Reduction: 3-(4-Aminobenzamido)propanoic Acid Methyl Ester.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Nitrosobenzamido)propanoic Acid Methyl Ester has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(4-Nitrosobenzamido)propanoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with proteins and enzymes, potentially modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Nitrobenzamido)propanoic Acid Methyl Ester: Similar structure but with a nitro group instead of a nitroso group.
3-(4-Aminobenzamido)propanoic Acid Methyl Ester: Similar structure but with an amine group instead of a nitroso group.
3-(4-Chlorobenzamido)propanoic Acid Methyl Ester: Similar structure but with a chloro group instead of a nitroso group.
Uniqueness
3-(4-Nitrosobenzamido)propanoic Acid Methyl Ester is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H12N2O4 |
|---|---|
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
methyl 3-[(4-nitrosobenzoyl)amino]propanoate |
InChI |
InChI=1S/C11H12N2O4/c1-17-10(14)6-7-12-11(15)8-2-4-9(13-16)5-3-8/h2-5H,6-7H2,1H3,(H,12,15) |
InChI-Schlüssel |
JFUTWEBJLDOFAB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCNC(=O)C1=CC=C(C=C1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


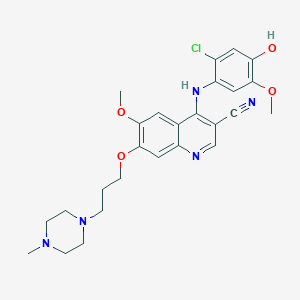

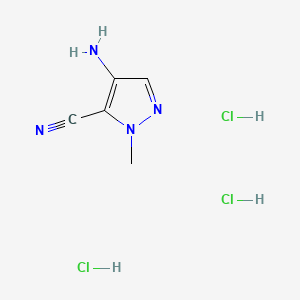

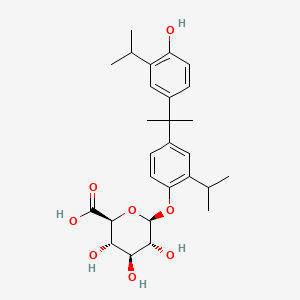

![Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate](/img/structure/B13854363.png)

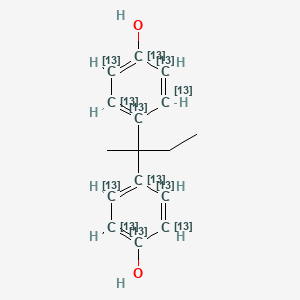
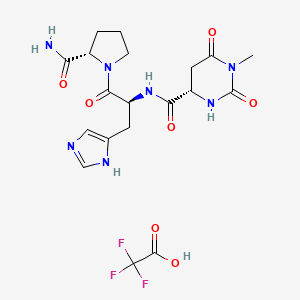
![phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13854400.png)
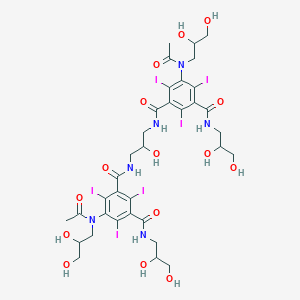
![4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine](/img/structure/B13854410.png)

